molecular formula C5H3N3O2 B1592806 3-cyano-1H-pyrazole-5-carboxylic acid CAS No. 1187361-13-2

3-cyano-1H-pyrazole-5-carboxylic acid

Cat. No. B1592806
M. Wt: 137.1 g/mol
InChI Key: NTSMOUACTOCHOU-UHFFFAOYSA-N
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Description

3-Cyano-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the chemical formula C5H3N3O2. It belongs to the family of N-heterocycles and contains a five-membered ring with two adjacent nitrogen atoms. The pyrazole ring has diverse applications in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid involves various methods, including cyclization reactions of appropriate precursors. Researchers continue to explore efficient and selective synthetic routes to obtain this functional scaffold .


Molecular Structure Analysis

The molecular formula of 3-cyano-1H-pyrazole-5-carboxylic acid is C5H3N3O2. It has a heteroaromatic five-membered ring with two adjacent nitrogen atoms. The structure allows for variations in substituent groups, leading to diverse properties and applications .


Chemical Reactions Analysis

The chemical reactivity of 3-cyano-1H-pyrazole-5-carboxylic acid depends on its substituents. It can act as a weak base or acid, and its functional groups permit post-functionalization reactions after ring formation .


Physical And Chemical Properties Analysis

  • Safety Information : Hazard statements include eye and respiratory irritation. Handle with care .

Scientific Research Applications

Synthetic Applications in Organic Chemistry Experimental and theoretical studies have highlighted the versatility of 1H-pyrazole-3-carboxylic acid derivatives in organic synthesis. For instance, reactions of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have led to the synthesis of novel compounds, demonstrating the acid's potential in functionalization reactions (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, the Brönsted acid-mediated annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to form 1,3,5-trisubstituted pyrazoles underscores a novel strategy for synthesizing structurally diverse pyrazole derivatives (Shuwen Xue et al., 2016).

Catalysis and Material Science In material science, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a heterogeneous catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing the application of 1H-pyrazole derivatives in the development of new catalytic methods (B. Maleki & S. S. Ashrafi, 2014).

Development of Novel Ligands Research aimed at creating novel ligands has led to the synthesis of azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids. These efforts demonstrate the compound's utility in medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020). Another study focused on regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds highlights the synthetic versatility and potential applications in heterocyclic ring synthesis (M. Uchiyama et al., 2006).

Materials for Optical and Electrochemical Applications Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, indicating their potential in materials science, particularly in the field of corrosion protection (L. Herrag et al., 2007). Furthermore, the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their characterization as potential nonlinear optical (NLO) materials suggest applications in photonics and optical limiting (B. Chandrakantha et al., 2013).

Fluorescent Probes The development of 3-(2-pyridyl)-2-pyrazoline derivatives as fluorescent probes for Zn2+ ion highlights the role of 1H-pyrazole derivatives in chemical sensing and fluorescence studies (Pengfei Wang et al., 2001).

Future Directions

Research on pyrazole derivatives, including 3-cyano-1H-pyrazole-5-carboxylic acid, continues to explore new applications and improved synthetic methods. Investigating their bioactivities, photophysical properties, and synthetical utility remains an important area of organic chemistry .

properties

IUPAC Name

3-cyano-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSMOUACTOCHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623036
Record name 3-Cyano-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-1H-pyrazole-5-carboxylic acid

CAS RN

1187361-13-2
Record name 3-Cyano-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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